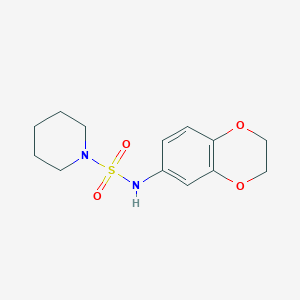

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide

Übersicht

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . The empirical formula of a similar compound, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, is C12H15NO3 .

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide”, often involves complex chemical processes. For instance, the synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This reaction yielded a compound which was further treated with different alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. Structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.Wissenschaftliche Forschungsanwendungen

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide derivatives have been synthesized and evaluated for their antibacterial potential . These compounds may inhibit bacterial growth by interfering with essential cellular processes.

- These compounds have shown moderate inhibitory activity against lipoxygenase enzymes . Lipoxygenases play a role in inflammation and other physiological processes.

- The presence of the N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) moiety in the molecule affects its chemical shifts in nuclear magnetic resonance (NMR) spectra .

- Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in disorders like epilepsy and osteoporosis .

- Some sulfonamide derivatives exhibit anticancer effects by disrupting the cell cycle and acting as histone deacetylase inhibitors .

Antibacterial Agents

Enzyme Inhibitors

Biofilm Inhibition

Carbonic Anhydrase Inhibition

Anticancer Properties

Organic Synthesis Reactions

Wirkmechanismus

Target of Action

The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting this enzyme can help in the treatment of Alzheimer’s disease .

Mode of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing signal transmission in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the cholinesterase enzyme . This leads to an increase in acetylcholine levels, which can enhance signal transmission in the nervous system. The downstream effects include improved cognitive function, which is beneficial in the treatment of Alzheimer’s disease .

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of the cholinesterase enzyme by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide leads to an increase in acetylcholine levels . This increase enhances signal transmission in the nervous system, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease .

Zukünftige Richtungen

The future directions for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide” and similar compounds could involve further exploration of their antibacterial potential and inhibitory activity against various enzymes . Additionally, their potential therapeutic applications in the field of scientific research due to their anti-inflammatory, anti-cancer, and neuroprotective properties could be further investigated.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c16-20(17,15-6-2-1-3-7-15)14-11-4-5-12-13(10-11)19-9-8-18-12/h4-5,10,14H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGAPEFDMFYEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-methyl-1H-tetrazol-5-yl)thio]acetonitrile](/img/structure/B4462966.png)

![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)

![5-ethyl-4-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B4462981.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4462988.png)

![5-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B4463021.png)

![5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4463024.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzamide](/img/structure/B4463031.png)

![2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463032.png)

![methyl 3-[(4-morpholinylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B4463039.png)

![2-[4-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4463046.png)

![6-(2-ethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)